4-Cyclohexylbenzohydrazide
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Overview
Description
4-Cyclohexylbenzohydrazide is a chemical compound that has garnered significant attention in various fields of research due to its diverse range of applications. This compound is characterized by the presence of a cyclohexyl group attached to a benzohydrazide moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylbenzohydrazide typically involves the reaction of cyclohexylamine with benzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Cyclohexylamine+Benzohydrazide→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclohexylbenzohydrazone derivatives.
Reduction: Reduction reactions can convert it into cyclohexylbenzohydrazine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylbenzohydrazone, while reduction can produce cyclohexylbenzohydrazine .
Scientific Research Applications
4-Cyclohexylbenzohydrazide has found applications in several scientific domains:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive agent with antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism by which 4-Cyclohexylbenzohydrazide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzohydrazide: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
Cyclohexylamine: While it shares the cyclohexyl group, it does not possess the hydrazide functionality.
Cyclohexylbenzohydrazone: An oxidation product of 4-Cyclohexylbenzohydrazide with distinct properties.
Uniqueness: this compound is unique due to the combination of the cyclohexyl and benzohydrazide moieties, which confer specific reactivity and biological activity not observed in its individual components or similar compounds .
Properties
IUPAC Name |
4-cyclohexylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-15-13(16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNXLXRDDTYQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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